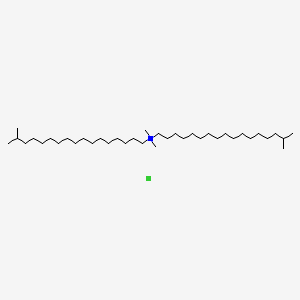

Diisooctadecyldimethylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

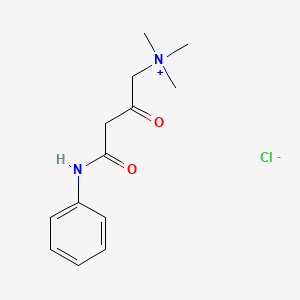

Diisooctadecyldimethylammonium chloride is a quaternary ammonium compound characterized by a positively charged nitrogen atom covalently bonded to two isooctadecyl groups and two methyl groups. This compound is known for its surfactant and antimicrobial properties, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diisooctadecyldimethylammonium chloride can be synthesized through the quaternization of dimethylamine with isooctadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process includes the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction mixture is often subjected to purification steps such as distillation and crystallization to remove impurities and obtain a high-purity compound.

Analyse Des Réactions Chimiques

Types of Reactions: Diisooctadecyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols and amines.

Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, potassium hydroxide, and other strong bases. These reactions typically occur in aqueous or alcoholic solutions at elevated temperatures to facilitate the substitution process.

Major Products Formed: The major products formed from the reactions of this compound with nucleophiles are isooctadecanol and dimethylamine. These products result from the cleavage of the quaternary ammonium group and subsequent substitution by the nucleophile.

Applications De Recherche Scientifique

Chemistry: In chemistry, diisooctadecyldimethylammonium chloride is used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. It is also employed in the synthesis of various organic compounds due to its ability to stabilize reaction intermediates.

Biology: In biological research, this compound is utilized as a disinfectant and antimicrobial agent. Its ability to disrupt microbial cell membranes makes it effective against a wide range of bacteria and fungi.

Medicine: In the medical field, this compound is used in formulations for topical antiseptics and disinfectants. Its antimicrobial properties help prevent infections in wounds and surgical sites.

Industry: Industrially, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties enhance the effectiveness of these products in various applications.

Mécanisme D'action

Diisooctadecyldimethylammonium chloride exerts its effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Didecyldimethylammonium chloride

- Benzalkonium chloride

- Cetyltrimethylammonium chloride

Comparison: Diisooctadecyldimethylammonium chloride is unique due to its longer alkyl chains, which enhance its surfactant and antimicrobial properties compared to similar compounds like didecyldimethylammonium chloride and benzalkonium chloride. The longer alkyl chains provide greater hydrophobic interactions with microbial cell membranes, leading to more effective disruption and antimicrobial activity.

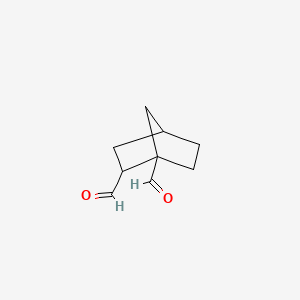

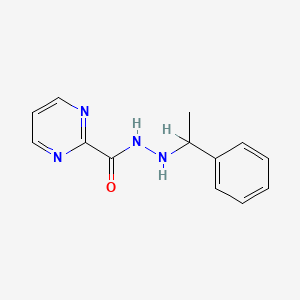

Propriétés

Numéro CAS |

84924-22-1 |

|---|---|

Formule moléculaire |

C38H80ClN |

Poids moléculaire |

586.5 g/mol |

Nom IUPAC |

dimethyl-bis(16-methylheptadecyl)azanium;chloride |

InChI |

InChI=1S/C38H80N.ClH/c1-37(2)33-29-25-21-17-13-9-7-11-15-19-23-27-31-35-39(5,6)36-32-28-24-20-16-12-8-10-14-18-22-26-30-34-38(3)4;/h37-38H,7-36H2,1-6H3;1H/q+1;/p-1 |

Clé InChI |

QKFVHUYYDXUWJU-UHFFFAOYSA-M |

SMILES canonique |

CC(C)CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC(C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)